Product packaging for Quinolin-2-ylcarbamic acid(Cat. No.:CAS No. 857209-32-6)

Quinolin-2-ylcarbamic acid

Cat. No.: B11904149
CAS No.: 857209-32-6
M. Wt: 188.18 g/mol
InChI Key: IHDRVAVNEDBQFF-UHFFFAOYSA-N
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Description

Quinolin-2-ylcarbamic acid is a valuable chemical intermediate in medicinal chemistry and organic synthesis. Its structure serves as a core building block for the preparation of diverse N-heterocyclic carbamates, which are privileged scaffolds in drug discovery . Research indicates that carbamate derivatives based on the quinolin-2-yl structure show significant promise in scientific research. For instance, such compounds have been rationally designed and evaluated as multi-target-directed ligands for Alzheimer’s disease, demonstrating potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Furthermore, the quinoline carbamate scaffold is a key feature in other investigated compounds, including those explored as acetylcholinesterase inhibitors . The synthetic utility of related quinoline-2-yl ureas has been demonstrated in catalyst-free methods for producing a wide range of substituted carbamates, highlighting a trend towards environmentally friendly techniques in this area of chemistry . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B11904149 Quinolin-2-ylcarbamic acid CAS No. 857209-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

857209-32-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

quinolin-2-ylcarbamic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,11,12)(H,13,14)

InChI Key

IHDRVAVNEDBQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Quinolin 2 Ylcarbamic Acid and Its Structural Analogs

Established Synthetic Routes to Quinoline-Carbamates

Traditional methods for the synthesis of quinoline-carbamates have laid the foundation for more advanced and efficient strategies. These established routes often involve direct functionalization of the quinoline (B57606) core or the construction of the carbamate (B1207046) moiety through classical reactions.

Direct Carbamoylation Approaches

Direct carbamoylation of 2-aminoquinoline (B145021) represents a straightforward approach to quinolin-2-ylcarbamic acid derivatives. This method typically involves the reaction of 2-aminoquinoline with a suitable carbamoylating agent, such as an isocyanate or a chloroformate. The nucleophilic amino group at the C-2 position of the quinoline ring attacks the electrophilic carbonyl carbon of the carbamoylating agent, leading to the formation of the corresponding carbamate.

A common strategy involves the reaction of 2-aminoquinoline with various isocyanates in an appropriate solvent. This reaction is often facilitated by a base to deprotonate the amino group, enhancing its nucleophilicity. The choice of isocyanate allows for the introduction of a wide range of substituents on the carbamate nitrogen, providing access to a diverse library of this compound analogs.

Another established method is the conversion of 2-aminoquinoline into a more reactive intermediate, such as an isocyanate, which can then be trapped with an alcohol to form the desired carbamate. This can be achieved through methods like the Curtius rearrangement of quinoline-2-carbonyl azide. The acyl azide, upon heating, rearranges to the corresponding isocyanate with the loss of nitrogen gas. Subsequent reaction with an alcohol yields the quinolin-2-ylcarbamate. raco.catnih.gov

Starting MaterialReagentProductYield (%)Reference
Quinoline-2-carbonyl azideBenzyl alcoholBenzyl quinolin-2-ylcarbamateNot reported raco.catnih.gov
2-AminoquinolinePhenyl isocyanate1-Phenyl-3-(quinolin-2-yl)ureaNot reportedGeneral Method

Novel Methodologies in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of this compound and its analogs. These novel methodologies often employ catalysis, green chemistry principles, and advanced technologies to improve reaction efficiency, selectivity, and sustainability.

Catalysis-Driven Syntheses (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in the synthesis of quinoline derivatives is well-documented. For the synthesis of this compound derivatives, palladium-catalyzed aminocarbonylation of 2-haloquinolines presents a powerful strategy. mdpi.comresearchgate.net

In this approach, a 2-haloquinoline (e.g., 2-chloro- or 2-bromoquinoline) is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. This reaction leads to the formation of a quinoline-2-carboxamide (B1208818). The resulting amide can then be further functionalized or converted to the desired carbamate. This method offers a versatile route to a wide range of N-substituted quinolin-2-ylcarbamoyl compounds. frontiersin.org

The general scheme for this palladium-catalyzed approach is as follows:

Step 1: Palladium-Catalyzed Aminocarbonylation 2-Haloquinoline + R-NH₂ + CO --(Pd catalyst)--> Quinoline-2-carboxamide

Step 2: Conversion to Carbamate (e.g., via Hofmann rearrangement) Quinoline-2-carboxamide --(Reagents)--> this compound derivative

SubstrateAmineCatalystProductReference
2-IodopyridineVarious primary and secondary aminesPd(0)/PPh₃N-substituted nicotinamides mdpi.com
2-Iodoaniline derivativesCarbon monoxidePd(OAc)₂2-Aryl-benzo[d] researchgate.netwikipedia.orgoxazin-4-one mdpi.com
5-(2-chloroquinolin-3-yl)oxazoleCyclohexyl isocyanidePd(OAc)₂N-cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide frontiersin.org

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of non-toxic reagents, renewable solvents, and catalyst-free conditions, are increasingly being applied to the synthesis of quinoline derivatives. researchgate.nete3s-conferences.orgnih.gov

A notable green approach for the synthesis of quinolin-2-ylcarbamates involves a catalyst-free reaction between N-(quinolin-2-yl)ureas and alcohols. This method avoids the use of hazardous reagents and solvents, offering a more sustainable alternative to traditional methods. The reaction proceeds through the thermal decomposition of the urea (B33335) to generate a quinolin-2-yl isocyanate intermediate, which is then trapped in situ by the alcohol to form the carbamate. This approach is characterized by its operational simplicity and good to high yields.

The synthesis of the precursor, N-(quinolin-2-yl)urea, can also be achieved through green methods, such as the reaction of 2-aminoquinoline with urea in the presence of a reusable solid acid catalyst. chemistryviews.org

N-(Quinolin-2-yl)ureaAlcoholProductYield (%)Reference
1-Methyl-1-(quinolin-2-yl)ureaEthanolEthyl N-methyl-N-(quinolin-2-yl)carbamateNot reportedGeneral Method
1-Phenyl-3-(quinolin-2-yl)ureaMethanolMethyl N-phenyl-N-(quinolin-2-yl)carbamateNot reportedGeneral Method

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.gov

In the context of this compound synthesis, microwave irradiation can be effectively utilized in several steps. For instance, the synthesis of N,N'-disubstituted ureas from 2-aminoquinoline and an isocyanate can be significantly expedited using microwave heating. organic-chemistry.orgnih.gov Similarly, the conversion of N-(quinolin-2-yl)ureas to carbamates by reaction with alcohols can also be accelerated under microwave conditions. chemistryviews.orgresearchgate.net

The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to faster reaction rates and often cleaner reaction profiles with fewer side products. This makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of this compound analogs for biological screening.

Reactant 1Reactant 2ConditionsProductTimeYield (%)Reference
Primary aminesPotassium cyanateMicrowave, 120 °C, WaterMonosubstituted ureas15 minGood to excellent chemistryviews.org
Formyl-quinoline derivativesPrimary heterocyclic amines, Cyclic 1,3-diketonesMicrowave, DMFDihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridinesNot specifiedNot specified

Derivatization Strategies for this compound Scaffolds

The development of synthetic methodologies for the derivatization of this compound and its analogs is crucial for exploring their chemical space and potential applications. These strategies can be broadly categorized into modifications at the carbamate functional group, understanding the influence of substituents on the synthesis of the core quinoline ring, and the regioselective functionalization of the quinoline scaffold itself.

The carbamate moiety of this compound offers a versatile handle for structural modifications, primarily through the synthesis of its corresponding esters. A notable and environmentally friendly approach involves the catalyst-free synthesis of N-quinolin-2-yl carbamates from readily accessible N-hetaryl ureas and various alcohols. rsc.orgresearchgate.net This method is advantageous as it avoids the use of metal catalysts and proceeds through the in-situ formation of a hetaryl isocyanate intermediate. rsc.orgresearchgate.net

The reaction demonstrates broad applicability with a range of alcohols, including primary, secondary, and even tertiary alkyl substituents, affording the desired carbamates in good to high yields. rsc.orgresearchgate.net This strategy allows for the introduction of diverse alkoxy groups to the carbamate functionality, thereby enabling the fine-tuning of the molecule's physicochemical properties. The efficiency of this catalyst-free alcoholysis under microwave conditions highlights its potential for rapid and efficient library synthesis of this compound esters.

Table 1: Catalyst-Free Synthesis of N-Quinolin-2-yl Carbamates from N-(Quinolin-2-yl) Urea and Various Alcohols rsc.orgresearchgate.net
AlcoholProductYield (%)
EthanolEthyl quinolin-2-ylcarbamate85
Propan-2-olIsopropyl quinolin-2-ylcarbamate78
Butan-1-olButyl quinolin-2-ylcarbamate82
2-Methylpropan-2-ol (tert-Butanol)tert-Butyl quinolin-2-ylcarbamate65
CyclohexanolCyclohexyl quinolin-2-ylcarbamate75

In the Conrad-Limpach synthesis , which involves the condensation of anilines with β-ketoesters, the reaction proceeds via an initial formation of a β-aminoacrylate followed by thermal cyclization. wikipedia.org The electronic properties of substituents on the aniline (B41778) ring play a critical role in the cyclization step, which is an electrophilic aromatic substitution. Electron-donating groups on the aniline ring activate the aromatic system, facilitating the electrophilic attack and generally leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups deactivate the ring, often requiring harsher reaction conditions and resulting in lower yields. researchgate.net The regioselectivity of the cyclization is also governed by the directing effects of these substituents. For instance, a meta-substituent on the aniline can lead to the formation of two isomeric quinoline products (5- and 7-substituted).

Furthermore, the reaction conditions, particularly the solvent, have a profound impact on the yield of the Conrad-Limpach synthesis. High-boiling point solvents are typically required for the thermal cyclization step. nih.gov A study on the synthesis of a 4-hydroxyquinoline (B1666331) derivative demonstrated that the yield generally improves with increasing solvent boiling point. nih.gov

Table 2: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in the Conrad-Limpach Synthesis nih.gov
SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21245
iso-Butyl benzoate24166
1,2,4-Trichlorobenzene21465
2-Nitrotoluene22268
2,6-di-tert-Butylphenol26472

The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.org Similar to the Conrad-Limpach synthesis, the electronic nature of substituents on the aniline affects the outcome of the reaction. Electron-donating groups on the aniline facilitate the initial Michael-type addition and subsequent cyclization, generally leading to better yields. Electron-withdrawing groups can hinder the reaction, requiring stronger acid catalysis or higher temperatures. researchgate.net The regiochemistry of the final quinoline product is determined by the substitution pattern of both the aniline and the α,β-unsaturated carbonyl compound. A proposed fragmentation-recombination mechanism for this reaction suggests a complex pathway that can influence the final substitution pattern on the quinoline ring. nih.gov

Post-synthetic modification of the quinoline ring in this compound scaffolds allows for the introduction of further diversity. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the regioselective functionalization of quinolines. doaj.orgnih.gov These methods offer atom and step economy by avoiding the need for pre-functionalized substrates. doaj.org

C-H activation strategies have been developed to selectively functionalize various positions of the quinoline ring. doaj.orgnih.gov The inherent electronic properties of the quinoline nucleus and the presence of directing groups can guide the regioselectivity of these reactions. For instance, the C8 position can be functionalized through chelation-assisted C-H activation, where a directing group at a nearby position coordinates to the metal catalyst, bringing it in proximity to the C8-H bond.

Regioselective halogenation is another important functionalization technique. A metal-free method for the remote C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. semanticscholar.orgresearchgate.net This reaction proceeds with high regioselectivity and tolerates a variety of substituents at the 8-position, including carbamates. semanticscholar.orgresearchgate.net This demonstrates the feasibility of selectively halogenating the quinoline ring of a this compound analog that is substituted at the 8-position.

Magnesiation followed by reaction with an electrophile is a versatile method for the functionalization of quinolines. acs.org The use of different magnesium amide bases can control the site of deprotonation, allowing for regioselective functionalization at various positions, including C3, C4, and C8. acs.org This technique provides a pathway to introduce a wide range of functional groups onto the quinoline scaffold.

Other regioselective functionalizations include the nitration of quinoline N-oxides, which has been shown to occur selectively at the C3 position using tert-butyl nitrite. rsc.org While this method requires the pre-formation of the N-oxide, it provides a route to 3-nitroquinoline (B96883) derivatives that can be further elaborated.

Table 3: Examples of Regioselective Functionalization Techniques for Quinoline Scaffolds
TechniquePosition FunctionalizedReagents/CatalystExample/CommentReference
Remote C-H HalogenationC5Trihaloisocyanuric acidHalogenation of 8-substituted quinolines, including carbamate derivatives. semanticscholar.orgresearchgate.net
C-H ArylationC8[RuCl₂(p-cymene)]₂Directed by an N-(quinolin-8-yl) amide group. nih.gov
Direct MagnesiationC3, C4, C8TMPMgCl·LiCl or TMP₂Mg·2LiClRegioselectivity is controlled by the choice of magnesium base and reaction conditions. acs.org
NitrationC3tert-Butyl nitriteRequires the use of quinoline N-oxide as the substrate. rsc.org

Advanced Structural Characterization and Conformational Analysis of Quinolin 2 Ylcarbamic Acid

Spectroscopic Elucidation Techniques

Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized quinoline-carbamate compounds. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to specific positions on the quinoline ring and the carbamate (B1207046) side chain.

In a study of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, a related quinoline derivative, the proton signals for the quinoline moiety were observed at distinct chemical shifts. mdpi.com Protons H-8 and H-5 appeared as doublets of doublets, while H-7, H-6, and H-3 presented as doublets of doublets of doublets. mdpi.com The signals for H-4 and H-2 were noted to overlap in a multiplet between 9.403 and 9.473 ppm. mdpi.com For quinoline-3-carboxamide (B1254982) derivatives, the proton on the quinoline ring at position 2 typically appears as a singlet around 9.08 ppm, while the proton at position 4 is a singlet near 8.49 ppm. researchgate.net

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are used to correlate proton signals with their directly attached carbon atoms, confirming assignments in the ¹³C NMR spectrum. mdpi.comhmdb.ca

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Quinoline Derivatives

Proton Chemical Shift (ppm) Multiplicity Compound Type
H-2 9.403–9.473 m Quinolin-1-ium Bromide Derivative mdpi.com
H-4 9.403–9.473 m Quinolin-1-ium Bromide Derivative mdpi.com
H-5 8.542 dd Quinolin-1-ium Bromide Derivative mdpi.com
H-6 8.309 ddd Quinolin-1-ium Bromide Derivative mdpi.com
H-2 9.08 s Quinoline-3-carboxamide researchgate.net

Note: Chemical shifts are dependent on the solvent and specific molecular substitution.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com For quinolin-2-ylcarbamic acid, key functional groups include the N-H and C=O groups of the carbamate moiety, and the C=N and aromatic C-H bonds of the quinoline ring.

In the analysis of a novel quinoline dicarbamic acid derivative, a broad band observed in the FT-IR spectrum at 3132 cm⁻¹ was attributed to the O-H stretching vibration, indicating the presence of hydrogen bonding in the solid state. chemmethod.com The carbonyl (C=O) stretching vibration in quinoline derivatives is typically observed in the range of 1651-1654 cm⁻¹. researchgate.net The deformation of the hydroxy (OH) group can be seen near 1470 and 897 cm⁻¹. chemmethod.com

Table 2: Characteristic IR Absorption Frequencies for Quinoline-Carbamate Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Functional Group
O-H Stretch ~3132 Carboxylic Acid (H-bonded) chemmethod.com
N-H Stretch 3300-3500 Carbamate
Aromatic C-H Stretch 3000-3100 Quinoline Ring
C=O Stretch 1650-1750 Carbamate/Carboxylic Acid researchgate.net
C=N/C=C Stretch 1500-1600 Quinoline Ring
N-H Bend 1500-1550 Carbamate

Note: These are general ranges and can shift based on the molecular environment and intermolecular interactions.

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. In electron ionization (EI-MS), the molecular ion peak (M⁺) confirms the molecular formula.

The fragmentation patterns of the quinoline ring are well-documented. A primary fragmentation pathway involves the expulsion of a molecule of hydrogen cyanide (HCN) from the molecular ion. chempap.org For quinoline-4-carboxylic acids, a common fragmentation includes the elimination of the carboxyl group (a loss of 45 mass units) to produce an [M - COOH]⁺ fragment, which can then further lose HCN. chempap.org The presence of different substituents on the quinoline ring can significantly influence the fragmentation pathways. chempap.org For this compound, one would expect to observe the molecular ion peak, followed by fragmentation corresponding to the loss of CO₂, the loss of the entire carbamic acid group, and characteristic cleavages of the quinoline nucleus.

X-ray Crystallographic Investigations of Quinoline-Carbamate Derivatives

The crystal structure of a novel quinoline dicarbamic acid derivative with the formula C₁₈H₂₁N₃O₇ was determined to belong to the monoclinic system with a P2₁/c space group. chemmethod.com Within the quinoline ring of this derivative, the C-C bond distances in the benzene (B151609) portion are moderately uniform, averaging around 1.41 Å. chemmethod.com The internal angles of the quinoline ring system deviate slightly from the ideal 120° of a perfect hexagon due to the fusion of the two rings and the presence of the nitrogen heteroatom. chemmethod.com

Table 3: Selected Bond Parameters from a Quinoline Dicarbamic Acid Derivative Crystal Structure

Parameter Value Description
Crystal System Monoclinic Crystal lattice system chemmethod.com
Space Group P2₁/c Arrangement of symmetry elements chemmethod.com
C-C (benzene ring) ~1.41 Å Average bond length chemmethod.com

These precise measurements are crucial for understanding the electronic distribution and steric effects within the molecule.

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular forces. rsc.org In the crystal structure of the aforementioned quinoline dicarbamic acid derivative, the cohesion and stabilization of the structure are primarily provided by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com The donor-acceptor distances for these hydrogen bonds range from 1.79 to 2.57 Å, with angles between 113.5° and 133°. chemmethod.com

Such hydrogen bonding networks are critical in determining the physical properties of the solid, such as melting point and solubility. mdpi.com In addition to hydrogen bonds, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules can also play a significant role in the crystal packing of these types of compounds. mdpi.com The analysis of these non-covalent interactions is essential for crystal engineering and understanding structure-property relationships. rsc.org

Conformational Analysis Studies

The conformational flexibility of this compound is primarily determined by the rotational barriers around the C2-N and N-C(O) bonds of the carbamic acid substituent. While direct experimental or extensive theoretical studies on the conformational landscape of this compound are not widely available in the literature, a comprehensive understanding can be derived from the analysis of closely related structures, such as quinoline-2-carboxamides and N-aryl carbamates. These analogous compounds provide critical insights into the likely stable conformations and the energetic barriers to their interconversion.

The orientation of the carbamic acid moiety is defined by the dihedral angle between the plane of the quinoline ring and the plane of the carbamic acid group. In the solid state, crystal packing forces and intermolecular hydrogen bonding play a significant role in determining the preferred conformation. For instance, in N-(Quinolin-8-yl)quinoline-2-carboxamide, the amide plane forms distinct dihedral angles with the two quinoline rings, suggesting a non-coplanar arrangement is energetically favorable. nih.gov

Theoretical studies on related N-aryl carbamates have shown that rotation around the C(aryl)-N bond can be influenced by the electronic nature of the aromatic ring. While specific rotational barriers for this compound have not been reported, studies on t-butyl N-methyl-N-aryl carbamates indicate that electron-withdrawing groups on the aryl ring can lower the barrier to C-N bond rotation. nd.edunih.gov The electron-withdrawing nature of the quinoline ring is therefore expected to influence the rotational dynamics of the carbamic acid group.

Furthermore, the carbamic acid group itself possesses a significant rotational barrier around the N-C(O) bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation leads to the existence of syn and anti conformers. The relative stability of these conformers is influenced by steric and electronic factors.

Based on these analyses of related compounds, the conformational landscape of this compound is likely characterized by a relatively planar quinoline core with the carbamic acid substituent adopting a preferred, non-coplanar orientation. The rotation around the C2-N bond is expected to have a discernible energy barrier, and the N-C(O) bond will exhibit a higher barrier to rotation, leading to distinguishable syn and anti conformations of the carbamic acid moiety.

Table 1: Comparative Dihedral Angles in a Related Quinoline-2-Carboxamide (B1208818) Derivative

Interacting PlanesDihedral Angle (°)Reference Compound
Quinoline Ring 1 and Quinoline Ring 211.54 (3)N-(Quinolin-8-yl)quinoline-2-carboxamide
Amide Plane and Quinoline Ring 114.1 (1)N-(Quinolin-8-yl)quinoline-2-carboxamide
Amide Plane and Quinoline Ring 24.2 (1)N-(Quinolin-8-yl)quinoline-2-carboxamide
Data derived from the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide. nih.gov

Table 2: Rotational Barriers (ΔG‡) for the C-N Bond in N-Aryl Carbamate Analogues

Theoretical and Computational Chemistry Approaches to Quinolin 2 Ylcarbamic Acid

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. These calculations provide a detailed picture of molecular orbitals and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov For quinoline (B57606) derivatives, DFT methods, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are used to optimize molecular geometries and compute various properties. nih.govresearchgate.net These studies can elucidate structural parameters, thermodynamic stability, and the nature of intramolecular interactions. nih.govnih.gov DFT is also utilized to analyze vibrational spectra, natural bond orbitals (NBO), and molecular electrostatic potential (MEP), which together provide a comprehensive understanding of the molecule's chemical nature. nih.gov

Table 1: Applications of DFT in the Study of Quinoline Derivatives
DFT ApplicationInformation ObtainedTypical Functional/Basis Set
Geometry OptimizationProvides the most stable 3D structure and bond parameters. nih.govB3LYP/6-311++G(d,p) researchgate.net
Frequency CalculationsPredicts infrared (IR) and Raman spectra for structural confirmation. researchgate.netB3LYP/6-31+G(d,p) nih.gov
NBO AnalysisInvestigates charge delocalization and hyperconjugative interactions. nih.govijastems.orgB3LYP/6-311++G(d,p) ijastems.org
MEP AnalysisMaps electrostatic potential to identify sites for electrophilic and nucleophilic attack. nih.govB3LYP/6-31+G(d,p) nih.gov

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties and reactivity. scirp.orgresearchgate.net The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy indicates the ability to accept an electron (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scirp.orgresearchgate.net For the parent quinoline molecule, DFT calculations have determined these energy values, providing a baseline for understanding its derivatives. scirp.org

Table 2: Frontier Molecular Orbital Energies for Quinoline
OrbitalEnergy (eV)
HOMO-6.646 scirp.org
LUMO-1.816 scirp.org
HOMO-LUMO Energy Gap (ΔE)4.830 scirp.org

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static nature of a molecule, molecular modeling and dynamics simulations provide insights into its dynamic behavior, particularly its interactions with biological macromolecules like proteins. mdpi.com

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net For quinoline derivatives that act as enzyme inhibitors, MD simulations are performed on the ligand-protein complex to assess its stability and the persistence of key interactions. mdpi.comnih.gov A key parameter analyzed is the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms over the simulation, with stable RMSD values indicating that the complex has reached equilibrium. nih.gov

MD simulations offer a dynamic view of how a ligand interacts with its target protein, revealing the stability of the binding pose predicted by docking. mdpi.comnih.gov These simulations can confirm whether crucial interactions, such as hydrogen bonds, are maintained over a period of nanoseconds. nih.gov For example, studies on quinoline-based inhibitors targeting kinases like EGFR and VEGFR-2 have used MD simulations to confirm that key amino acid residues (e.g., Met769, Lys721) form stable and persistent interactions with the inhibitor. nih.gov This dynamic analysis is crucial for validating docking results and understanding the structural basis for a compound's inhibitory activity. nih.gov

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. arabjchem.org This method is instrumental in structure-based drug design for predicting the binding mode and affinity of potential inhibitors. Docking studies on various quinoline derivatives have successfully predicted their interactions within the active sites of enzymes like VEGFR-2 tyrosine kinase and acetylcholinesterase. arabjchem.orgresearchgate.net

These studies reveal specific interactions, such as the formation of hydrogen bonds between the quinoline nitrogen and backbone residues of the protein (e.g., Cys-919 in VEGFR-2), as well as hydrophobic interactions with other residues in the binding pocket. arabjchem.org The results are often visualized to understand the structure-activity relationship (SAR), guiding the design of more potent and selective compounds. arabjchem.orgresearchgate.net

Table 3: Example of Molecular Docking Insights for Quinoline Derivatives
Target ProteinKey Interacting ResidueType of InteractionSignificance
VEGFR-2 arabjchem.orgCys-919Hydrogen BondAnchors the quinoline core in the hinge region of the kinase.
HDAC8 researchgate.netAsp101, Tyr306Hydrogen BondKey interactions within the catalytic site for inhibition.
Acetylcholinesterase (AChE) researchgate.net(Not specified)Hydrogen Bonds, Hydrophobic InteractionsElucidates the binding mode for potential Alzheimer's disease therapeutics.
ASK1 Kinase mdpi.com(Not specified)(Not specified)Used to discriminate between two possible binding modes. mdpi.com

Reactivity and Reaction Mechanisms of Quinolin 2 Ylcarbamic Acid Transformations

Mechanistic Pathways of Synthesis and Derivatization

The synthesis of quinolin-2-ylcarbamic acid typically proceeds through the formation of a highly reactive quinolin-2-yl isocyanate intermediate. This isocyanate is then trapped by water to yield the carbamic acid. The derivatization of this compound primarily involves nucleophilic attack on the carbonyl carbon or reactions following its in-situ formation from the isocyanate.

The primary route for the synthesis and derivatization of this compound involves the nucleophilic attack on an isocyanate precursor. The Curtius rearrangement of quinoline-2-carbonyl azide is a common method to generate quinolin-2-yl isocyanate. nih.govwikipedia.org This rearrangement is generally considered to be a concerted process where the migration of the quinolin-2-yl group occurs simultaneously with the loss of nitrogen gas, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org

Once formed, the quinolin-2-yl isocyanate is a potent electrophile and readily reacts with various nucleophiles. The carbon atom of the isocyanate group is electron-deficient and is the site of nucleophilic attack.

Formation of this compound: The reaction with water proceeds via nucleophilic attack of the water molecule on the isocyanate carbon, leading to the formation of the unstable this compound. doxuchem.comresearchgate.net

Formation of Carbamate (B1207046) Esters: Alcohols act as nucleophiles to attack the isocyanate, yielding carbamate esters.

Formation of Ureas: Amines, being strong nucleophiles, react with the isocyanate to form substituted ureas.

The general mechanism for these nucleophilic additions is outlined in the table below.

Nucleophile (Nu-H) Reaction Product General Mechanism
Water (H₂O)This compoundThe oxygen atom of water attacks the carbonyl carbon of the isocyanate, followed by proton transfer to form the carbamic acid.
Alcohol (R-OH)Quinolin-2-ylcarbamateThe oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate, followed by proton transfer to yield a carbamate.
Amine (R-NH₂)N-substituted quinolin-2-ylureaThe nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, followed by proton transfer to form a urea (B33335) derivative.

This table provides a generalized overview of nucleophilic attack mechanisms on the quinolin-2-yl isocyanate intermediate.

While the primary reactions of this compound and its isocyanate precursor involve nucleophilic addition, intramolecular cyclization reactions can occur in derivatives where a suitable nucleophile is positioned appropriately on the quinoline (B57606) ring or a substituent. For instance, if a nucleophilic group is present at the 3-position of the quinoline ring, an intramolecular cyclization could potentially lead to the formation of a fused heterocyclic system. However, specific examples of cyclization reactions starting directly from this compound are not extensively documented in the reviewed literature. More commonly, cyclization reactions are observed in the synthesis of the quinoline ring itself. organic-chemistry.org

This compound, like other arylcarbamic acids, is susceptible to decarboxylation, especially under acidic conditions or upon heating, to yield 2-aminoquinoline (B145021) and carbon dioxide. wikipedia.orgmasterorganicchemistry.com The mechanism of decarboxylation of N-arylcarbamic acids is proposed to proceed through a zwitterionic intermediate. acs.orgnih.gov

The process is initiated by the protonation of the carbonyl oxygen, which facilitates the cleavage of the C-N bond. The resulting zwitterionic intermediate then loses carbon dioxide to form the corresponding amine. The stability of the resulting quinolin-2-yl anion plays a role in the facility of this reaction.

Step Description
1. ProtonationThe carbonyl oxygen of the carbamic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
2. C-N Bond CleavageThe lone pair on the nitrogen atom facilitates the cleavage of the C-N bond, leading to the formation of a zwitterionic intermediate and the release of the amine.
3. DecarboxylationThe zwitterionic intermediate rapidly loses carbon dioxide to form the final amine product.

This table outlines the proposed mechanistic steps for the decarboxylation of this compound.

This decarboxylation is a key consideration in the synthesis and handling of this compound, as it represents a potential decomposition pathway.

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic data specifically for the reactions of this compound are scarce in the literature. However, general principles governing the reactivity of isocyanates and the decarboxylation of carbamic acids can provide qualitative insights.

The Curtius rearrangement to form the isocyanate is a thermally induced unimolecular reaction, and its rate is dependent on the temperature and the structure of the acyl azide. The reaction is generally considered to be thermodynamically favorable due to the formation of stable nitrogen gas. nih.gov

The subsequent nucleophilic attack on the isocyanate is typically a fast process. The rate of reaction is influenced by the nucleophilicity of the attacking species and the solvent polarity. The reaction of isocyanates with water is catalyzed by both acids and bases. doxuchem.comrsc.org

The decarboxylation of N-arylcarbamic acids has been shown to be subject to both general and specific acid catalysis. acs.org The rate of decarboxylation is pH-dependent, with the reaction being faster at lower pH. The stability of the carbamic acid is a key thermodynamic factor; arylcarbamic acids are generally unstable and readily undergo decarboxylation. The formation of the stable aromatic amine and gaseous carbon dioxide provides a strong thermodynamic driving force for this process.

Reaction General Kinetic Factors General Thermodynamic Factors
Curtius RearrangementTemperature dependent, unimolecular.Favorable due to the formation of N₂ gas.
Nucleophilic Attack on IsocyanateDependent on nucleophile strength and concentration, solvent polarity. Can be acid or base-catalyzed.Generally favorable, leading to stable carbamates and ureas.
DecarboxylationAcid-catalyzed, pH-dependent.Favorable due to the formation of a stable amine and CO₂ gas.

This table summarizes the general kinetic and thermodynamic aspects of the key transformations involving this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar in Quinolin 2 Ylcarbamic Acid Research

Principles and Methodologies of SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to observe the resulting changes in biological activity. dntb.gov.ua The primary goal is to identify the pharmacophore—the essential arrangement of functional groups responsible for the desired biological effect. For quinoline (B57606) derivatives, SAR studies have been crucial in elucidating the structural requirements for a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects. orientjchem.orgnih.govmdpi.com

The methodology for SAR elucidation typically involves the following steps:

Synthesis of Analogs: A series of compounds is synthesized where specific parts of the lead molecule, such as the quinoline core, the carbamic acid linker, or its substituents, are systematically altered. This can involve changing the position, nature, or size of substituent groups. derpharmachemica.com

Biological Evaluation: The synthesized analogs are tested for their biological activity using in vitro or in vivo assays. This provides data on how each structural modification affects potency, selectivity, or efficacy.

Analysis of Trends: Researchers analyze the collected data to identify trends. For instance, SAR studies on quinoline-based antimalarials have shown that a basic nitrogen atom in the quinoline ring is critical for activity. orientjchem.org Similarly, for some anticancer quinolines, a carboxylic acid group at position 3 was found to be crucial for inhibitory activity. orientjchem.org

These qualitative or semi-quantitative relationships help in building a conceptual model of how the molecule interacts with its biological target. For example, studies on various quinoline derivatives have revealed that introducing halogen atoms or specific heterocyclic rings can significantly enhance biological activity. orientjchem.orgnih.gov

QSAR Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing a mathematical correlation between the chemical structure and the biological activity. jocpr.comlongdom.org This computational technique aims to predict the activity of new or unsynthesized compounds based on their structural properties. nih.gov For quinoline derivatives, various QSAR models have been developed to predict activities ranging from anticancer and antimalarial to enzyme inhibition. nih.govnih.govresearchgate.net The process involves calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to create a predictive model.

Among the earliest and most foundational QSAR methods are the Hansch and Free-Wilson analyses. uniroma1.it

Hansch Analysis , also known as the extrathermodynamic approach, correlates biological activity with the physicochemical properties of the substituents on a parent molecule. slideshare.net The classic Hansch equation is a linear combination of parameters representing hydrophobic (log P or π), electronic (σ), and steric (Es) effects:

log(1/C) = k₁π + k₂σ + k₃Es + k₄

Free-Wilson Analysis is a de novo method that assumes the biological activity of a molecule is the sum of the contributions of its individual substituents and the parent scaffold. slideshare.net The model is represented by the equation:

Biological Activity = Σ(Group Contributions) + μ

Where μ represents the activity of the parent core. This method does not require physicochemical constants for the substituents; instead, it uses indicator variables to denote the presence or absence of a particular substituent at a specific position. uniroma1.itslideshare.net Its advantage lies in its simplicity and speed, but it cannot predict the activity of compounds with substituents not included in the original training set. slideshare.net A mixed approach, combining both Hansch and Free-Wilson models, can often provide a more comprehensive understanding by using physicochemical parameters for some substituent positions and indicator variables for others. uniroma1.itslideshare.net

Table 1: Comparison of Hansch and Free-Wilson Analyses

FeatureHansch AnalysisFree-Wilson Analysis
Basis Correlates activity with physicochemical parameters (hydrophobic, electronic, steric). slideshare.netAssumes activity is the sum of contributions from each substituent. slideshare.net
Requirement Needs substituent constants (π, σ, Es). slideshare.netDoes not require physicochemical constants; uses indicator variables. uniroma1.it
Predictive Power Can predict activity for compounds with new substituents if their constants are known.Cannot predict activity for substituents not in the initial dataset. slideshare.net
Model Type Property-property relationship model. slideshare.netTrue structure-activity relationship model. slideshare.net

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of molecules and their interaction fields. mdpi.com These approaches are crucial for optimizing lead compounds and designing new molecules with enhanced efficacy. rutgers.edu Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. mdpi.com The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). mdpi.com The output is often visualized as contour maps, which highlight regions where modifications to steric bulk or electrostatic charge would likely increase or decrease activity. mdpi.com

CoMSIA is similar to CoMFA but calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often provides a more nuanced and interpretable model of the SAR. nih.gov

For quinoline-based compounds, 3D-QSAR models have been successfully developed to guide the design of novel agents for various targets, including cancer and malaria. nih.govmdpi.comscienceopen.com For instance, a 3D-QSAR study on quinoline derivatives as anticancer agents identified a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features as being critical for activity. scienceopen.com Another study on antimalarial quinolines used CoMFA and CoMSIA to identify the essential structural requirements for improving activity, correlating them with steric, electrostatic, and hydrophobic interactions. nih.gov

Table 2: Statistical Results from a Sample 3D-QSAR Study on Quinoline Derivatives

Modelq² (Cross-validation)r² (Non-cross-validation)r²pred (External Validation)
CoMFA 0.700.800.63
CoMSIA 0.690.790.61
HQSAR 0.800.800.72
Data derived from a molecular modeling study on quinoline-based derivatives as potential antimalarial agents. nih.gov

Computational Descriptors in SAR/QSAR

The success of any QSAR model depends on the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. jocpr.com They can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific structural features. nih.gov

3D Descriptors: Calculated from the 3D coordinates of the atoms, describing the molecule's size, shape, and electronic properties (e.g., van der Waals volume, polarizability, dipole moment). nih.govnih.gov

In QSAR studies of quinoline derivatives, a wide array of descriptors are employed. For example, in developing models for P-glycoprotein inhibitors, both 2D and 3D descriptors were used to build predictive machine learning models. nih.gov In another study on antimalarial quinolines, descriptors that contributed negatively to activity included molar refractivity (AMR) and Van der Waals volume (VABC), suggesting that excessive bulk is unfavorable. nih.gov Conversely, the presence of halogens (like chlorine and fluorine) and additional heterocyclic rings was found to be favorable, likely due to increased lipophilicity and potential for π-stacking interactions. nih.gov

Impact of Substituent Effects on Biological Interactions

The ultimate goal of SAR and QSAR is to understand how different substituents on the quinolin-2-ylcarbamic acid core influence its interaction with a biological target. The nature and position of these substituents can profoundly affect a compound's activity.

Electronic Effects: The placement of electron-donating or electron-withdrawing groups on the quinoline ring can alter the electron density of the system, affecting its ability to form hydrogen bonds, π-π stacking, or other electrostatic interactions with a receptor.

Hydrophobic Effects: Lipophilicity, often modulated by adding alkyl or halogen substituents, is critical for membrane permeability and for engaging with hydrophobic regions of a target protein. Studies on 2-arylquinoline derivatives showed a correlation between higher lipophilicity (cLogP values) and better cytotoxic effects against certain cancer cell lines. rsc.org

Mechanistic Investigations of Quinolin 2 Ylcarbamic Acid Interactions with Biological Targets

Enzymatic Interaction Mechanisms

The quinoline (B57606) core structure is a common feature in many enzyme inhibitors. Mechanistic studies have explored how these compounds bind to enzymes, the nature of this inhibition, and their effects on enzyme kinetics.

Enzyme inhibition is a primary mechanism through which quinoline-based compounds exert their biological effects. The type of inhibition can vary depending on the specific compound and the target enzyme.

Competitive Inhibition : In this mechanism, the inhibitor molecule binds to the active site of the enzyme, directly competing with the natural substrate. The inhibitor's structure often mimics that of the substrate. For example, kinetic analysis of quinolinic acid, a related endogenous compound, demonstrated that it competitively inhibits type B monoamine oxidase (MAO-B) with respect to the substrate, kynuramine. nih.gov Similarly, certain new quinoline-pyridine hybrids have been shown to act as competitive inhibitors of the PIM-1 kinase enzyme. nih.gov

Non-Competitive Inhibition : Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. Some metabolites of tryptophan, which are structurally related to quinoline compounds, have been found to inhibit MAO non-competitively. nih.gov

Mixed Inhibition : Some compounds can exhibit characteristics of both competitive and non-competitive inhibition. One study on novel quinoline-pyridine hybrids identified a compound that behaved as both a competitive and non-competitive inhibitor of PIM-1 kinase. nih.gov

Novel substituted carbamic acid quinolinyl esters have been synthesized and evaluated for their activity as acetylcholinesterase inhibitors, which is a key target in managing Alzheimer's disease. google.com Additionally, derivatives such as quinolin-2-one thiosemicarbazides have been identified as potent urease inhibitors. nih.gov

Binding affinity describes the strength of the interaction between a ligand (inhibitor) and its target protein. It is a critical parameter in drug design, often quantified by the inhibition constant (Ki) or the dissociation constant (Kd).

Research on various quinoline derivatives has quantified their binding affinities for different biological targets. For instance, studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a determined binding affinity values ranging from -5.3 to -6.1 Kcal/mol. nih.gov In another study, the inhibitory potency of linagliptin, a compound with a quinoline-like structure, against fibroblast activation protein (FAP) was found to be highly pH-dependent, with the affinity dissociation constant (Kd) decreasing from 6510 nM at pH 6.0 to 15.8 nM at pH 9.0, indicating a significant increase in affinity at higher pH. nih.gov

The kinetics of binding, including the association (on-rate) and dissociation (off-rate) of the inhibitor, also provide crucial insights. For linagliptin, the on-rate for binding to the DPP-4 enzyme is very fast, approaching the diffusion limit, which is likely driven by electrostatic interactions between the drug and the protein. nih.gov

Compound ClassTargetAffinity Value (Unit)
2H-thiopyrano[2,3-b]quinoline derivative 1CB1a Peptide-5.3 (Kcal/mol)
2H-thiopyrano[2,3-b]quinoline derivative 2CB1a Peptide-5.5 (Kcal/mol)
2H-thiopyrano[2,3-b]quinoline derivative 4CB1a Peptide-6.1 (Kcal/mol)
LinagliptinFAP (pH 6.0)6510 (nM, Kd)
LinagliptinFAP (pH 9.0)15.8 (nM, Kd)
LinagliptinDPP-46.6 (pM, Kd)

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the endogenous ligand.

Benzyl quinolone carboxylic acid (BQCA) is a well-studied M1-selective positive allosteric modulator. nih.gov It has been shown to bind to an allosteric site on the M1 muscarinic receptor, which overlaps with a common allosteric binding site located between the second and third extracellular loops of the receptor. nih.gov The binding of BQCA involves interactions with specific amino acid residues, including Y179 and F182 in the second extracellular loop, and E397 and W400 in the seventh transmembrane domain (TM7). nih.gov

Receptor Interaction Studies

Quinoline-based structures are known to interact with a variety of cell surface and intracellular receptors, influencing cellular signaling pathways.

The interaction between a quinoline-based ligand and its receptor is stabilized by a combination of chemical bonds and interactions. Molecular docking and simulation studies have elucidated these mechanisms at an atomic level.

For quinoline-based inhibitors targeting the c-Met kinase receptor, molecular docking simulations have highlighted the critical role of π-π stacking interactions between the quinoline ring and the amino acid residue Tyr1159. nih.gov Additionally, a hydrogen bond often forms between the nitrogen atom of the quinoline ring and the residue Met1160, which is pivotal for stabilizing the ligand-protein complex. nih.gov

In studies of quinoline-carboxamide derivatives acting as antagonists for the P2X7 receptor, in-silico modeling predicted specific ligand-receptor interactions. nih.gov For one analogue, hydrogen bonding was predicted between the nitrogen of the quinoline ring and the amino acid Lys630, while π-alkyl, π-sulfur, and hydrophobic interactions also contributed to the binding affinity. nih.gov The architecture of a multivalent ligand, including its shape and size, can significantly influence whether it acts as an inhibitor or an effector that clusters receptors. nih.govualberta.ca

Molecular Target Identification and Validation Research

A key aspect of mechanistic investigation is the identification and subsequent validation of the specific molecular targets of a compound. This often involves computational methods coupled with experimental validation.

Inverse virtual screening (IVS) is a computational technique used to identify potential protein targets for a given small molecule. nih.govfrontiersin.org In a study on 2-aryl-quinoline-4-carboxylic acid derivatives, an IVS approach identified Leishmania major N-myristoyltransferase (LmNMT) as the most frequent high-affinity target. nih.govfrontiersin.org This computational prediction was supported by molecular docking and molecular dynamics simulations, which demonstrated stable binding of the compounds to the enzyme. nih.govfrontiersin.org Such studies provide robust computational evidence that can guide further experimental validation to confirm the molecular target. frontiersin.org

Similarly, various quinoline derivatives have been investigated as inhibitors of other targets, such as urease and topoisomerase, highlighting the diverse range of proteins that can be modulated by this chemical scaffold. nih.govsgul.ac.uk

Academic Research Applications and Design Principles for Quinolin 2 Ylcarbamic Acid Scaffolds

Role as Chemical Building Blocks in Complex Molecule Synthesis

The Quinolin-2-ylcarbamic acid scaffold, often utilized in the form of its more stable ester or amide derivatives like quinoline-2-carboxamides, is a valuable building block in the synthesis of more complex molecules. nih.govnih.gov Its utility stems from the reactivity of the quinoline (B57606) ring and the versatility of the carboxamide group, which can be readily modified or used as a handle for further synthetic transformations.

Researchers have successfully employed quinoline-2-carboxylic acid, a closely related precursor, as a starting material for the synthesis of a variety of novel heterocyclic compounds, including Mannich bases, Schiff bases, and thiazolidinones. ajchem-a.com These synthetic routes typically involve the activation of the carboxylic acid (e.g., conversion to an acid chloride) followed by reaction with various amines or other nucleophiles to introduce diversity. ajchem-a.com For instance, the condensation of quinoline-2-carbonyl chloride with substituted amines is a common strategy to generate a library of quinoline-2-carboxamides. nih.gov

The quinoline nucleus itself can also participate in various chemical reactions, allowing for the construction of fused ring systems. The functionalization at different positions on the quinoline ring can be achieved through electrophilic and nucleophilic substitution reactions, further expanding the chemical space accessible from this scaffold. nih.gov This adaptability makes this compound derivatives crucial intermediates in the multi-step synthesis of complex, biologically active molecules. mdpi.comresearchgate.net

Table 1: Examples of Complex Molecules Synthesized from Quinoline-2-Carboxylic Acid Derivatives

Starting MaterialReagentsProduct ClassPotential ApplicationReference
Quinoline-2-carboxylic acidThionyl chloride, Hydrazine, AminesMannich bases, Schiff basesAntimicrobial ajchem-a.com
Quinoline-2-carbonyl chlorideSubstituted aminesQuinoline-2-carboxamidesAntimycobacterial, PET inhibiting nih.gov
7-substituted quinolin-2(1H)-one-3-carboxylic acidsPhosphoryl chloride, Heterocyclic aminesPyrimidoquinoline derivativesAntimicrobial nih.gov

Application in Chemical Probe Development

Chemical probes are essential tools in chemical biology for understanding the function of proteins and interrogating biological pathways. The quinoline scaffold has been increasingly recognized for its favorable photophysical properties, making it an attractive core for the development of fluorescent probes. crimsonpublishers.com Quinoline-based fluorescent probes are utilized for bio-imaging applications due to their ability to exhibit changes in fluorescence upon interaction with specific analytes or changes in their microenvironment. crimsonpublishers.comresearchgate.net

While direct examples of this compound in widely used chemical probes are not extensively documented, the principles of probe design can be readily applied to this scaffold. The quinoline moiety can act as the fluorophore, and the carbamic acid group can be functionalized to incorporate a recognition element for a specific biological target. For example, a quinoline-based fluorescent probe was developed for the detection of hypochlorite (B82951) in water samples. nih.gov In another study, quinoline-2-thione-based probes were designed for the selective and sensitive detection of mustard gas and its analogues. nih.gov

The development of such probes often relies on photophysical processes like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET). crimsonpublishers.com By strategically modifying the substituents on the quinoline ring and the carbamic acid portion of the molecule, researchers can tune the probe's fluorescence wavelength, quantum yield, and sensitivity towards the target of interest.

Fragment-Based Lead Generation Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov Due to their structural simplicity and lower molecular weight, fragments can explore chemical space more efficiently than larger, more complex molecules. brown.edu

The this compound scaffold and its derivatives, particularly quinoline-2-carboxamides, possess the ideal characteristics of a fragment. They have a molecular weight typically within the desired range for fragments, a rigid core that reduces conformational entropy upon binding, and a functional group (the carboxamide) that can be readily elaborated to grow the fragment into a more potent lead compound. nih.gov

Quinoline derivatives have been successfully employed in fragment-based screening campaigns. The identification of fragment hits allows for the subsequent optimization of these initial binders through fragment linking or growing strategies. The structural information obtained from techniques like X-ray crystallography of fragment-protein complexes is invaluable for guiding the design of more potent and selective inhibitors. nih.gov The versatility of the quinoline-2-carboxamide (B1208818) scaffold makes it an attractive starting point for such optimization efforts. nih.gov

Design Principles for Modulating Bio-interactions

The design of bioactive molecules based on the this compound scaffold is guided by established principles of medicinal chemistry, primarily through the systematic exploration of Structure-Activity Relationships (SAR). nih.govnih.gov By modifying the substituents at various positions on the quinoline ring and on the amide nitrogen, researchers can modulate the compound's affinity and selectivity for a particular biological target.

A review of quinoline and quinolone carboxamides with anticancer activity highlights that the incorporation of a carboxamide linkage at different positions is an effective strategy for enhancing pharmacological properties. nih.gov For instance, in a series of quinoline-2-carboxamides tested for antimycobacterial activity, the nature of the substituent on the amide nitrogen was found to be critical for potency. nih.gov N-cycloheptyl, N-cyclohexyl, and N-(2-phenylethyl) derivatives showed significant activity against Mycobacterium tuberculosis. nih.gov

Molecular modeling and computational techniques, such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking, play a crucial role in understanding the interactions between quinoline-based ligands and their target proteins. nih.govsemanticscholar.org These in-silico methods help in rationalizing observed SAR and in designing new derivatives with improved biological activity. For example, analyzing the contour maps from a 3D-QSAR model can reveal which structural features are beneficial for enhancing the desired biological effect. nih.gov The design of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents also relied on these principles to optimize the lead compounds. rsc.org

Table 2: Structure-Activity Relationship (SAR) Insights for Quinoline-2-Carboxamide Derivatives

Target/ActivityKey Structural ModificationsImpact on ActivityReference
Mycobacterium tuberculosisN-cycloalkyl and N-aralkyl substitutions on the amideIncreased antimycobacterial activity nih.gov
Anticancer (general)Position of the carboxamide linkage and substitutions on the quinoline ringModulation of anticancer potency nih.gov
EGFR/HER-2 InhibitionSubstitutions on the quinoline coreEnhanced dual-target inhibitory activity rsc.org
Histone Deacetylase (HDAC) Inhibition8-substituted quinoline-2-carboxamidesPotent HDAC inhibition nih.gov

Future Research Trajectories and Emerging Paradigms for Quinolin 2 Ylcarbamic Acid Research

Advanced Synthetic Methodologies and Process Intensification

The future of synthesizing quinolin-2-ylcarbamic acid and its analogues lies in the development of more efficient, sustainable, and scalable methods. Traditional multi-step syntheses are gradually being replaced by innovative strategies that offer higher yields, reduced waste, and greater molecular diversity.

One promising approach is the development of catalyst-free synthesis . For instance, a novel method utilizes easily accessible N-hetaryl ureas and alcohols to produce N-quinolin-2-yl substituted carbamates in good to high yields (48–94%). rsc.org This environmentally friendly technique proceeds through the intermediate formation of hetaryl isocyanates and is applicable to a wide range of substrates, including those with various alkyl substituents. rsc.org

Another key area is process intensification , exemplified by the use of continuous flow synthesis. A continuous photochemical process has been developed for producing quinoline (B57606) products through an alkene isomerization and cyclocondensation cascade. researchgate.net This method allows for the generation of various substituted quinolines with high throughput, exceeding one gram per hour, and can be combined with subsequent reactions like hydrogenation in a telescoped process. researchgate.net Such flow processes offer significant advantages over batch production in terms of safety, efficiency, and scalability.

Furthermore, one-pot reactions are being refined to construct complex quinoline structures from simple starting materials. A sequence combining a gold-catalyzed Friedel-Crafts cyclization with an oxidative umpolung aza-Grob fragmentation allows for the synthesis of (2-(quinolin-2-yl)phenyl)carbamates from isatin-based propargyl amines. semanticscholar.org Advances in catalysis, including the use of reusable solid acid catalysts like Nafion NR50 and ligand-free cobalt catalysis, are also making classical methods like the Friedländer synthesis more sustainable and efficient. mdpi.comnih.gov These modern protocols focus on mild reaction conditions, broad substrate scope, and high atom economy, paving the way for the rapid and responsible production of this compound libraries for further investigation. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of novel quinoline-based compounds by accelerating the identification of promising drug candidates and optimizing their properties. nih.govresearchgate.net These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. nih.gov

ML algorithms are extensively used to develop robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netaladin.co.kr These models can predict the biological activity of new quinoline derivatives before they are synthesized, saving significant time and resources. nih.govresearchgate.net For example, ML techniques like k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB) have been used to create QSAR models that predict the inhibitory activity of quinoline derivatives against targets like P-glycoprotein, a key factor in cancer multidrug resistance. nih.gov Similarly, machine learning has been employed to design and predict the anticancer activity of novel hybrids of 8-quinolinesulfonamide and 1,2,3-triazole. mdpi.com

AI is also being used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. mdpi.com These generative models can explore a vast chemical space to propose novel this compound derivatives that are optimized for specific biological targets. mdpi.com ML can also predict the site selectivity of C-H functionalization on the quinoline ring, which is crucial for planning efficient synthetic routes. doaj.org By using artificial neural networks, chemists can rapidly predict which sites on a quinoline derivative are most likely to undergo electrophilic substitution, facilitating the design of targeted syntheses. doaj.org

The integration of AI and ML not only speeds up the initial phases of drug discovery but also improves the quality of candidate compounds by enabling multi-objective optimization, considering factors like potency, selectivity, and pharmacokinetic properties simultaneously. mdpi.comresearchgate.net

Exploration of Novel Mechanistic Pathways in Biological Systems

While quinoline derivatives are known for a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects, future research will focus on elucidating their precise mechanisms of action and exploring novel biological targets. nih.govrsc.orgbenthamscience.combiointerfaceresearch.comresearchgate.net A deeper understanding of how these compounds interact with cellular pathways is critical for developing more effective and selective therapies.

Recent studies have begun to uncover novel mechanisms. For example, certain quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome. nih.gov Mechanistic studies confirmed that these compounds can directly target NLRP3, blocking its assembly and activation, which suggests their potential for treating inflammatory diseases like colitis. nih.gov In the context of malaria, the accepted mechanism for quinoline drugs like chloroquine (B1663885) involves the inhibition of hemozoin biocrystallization in the parasite. rsc.orgwikipedia.org However, other pathways are also being explored, such as the inhibition of the toll-like receptor (TLR) 9, which is involved in inflammatory responses. wikipedia.org

The versatility of the quinoline scaffold allows it to interact with a diverse array of biological targets. nih.govresearchgate.net Quinoline-based compounds have been developed as inhibitors of crucial signaling proteins like c-Met, EGF, and VEGF receptors, which are pivotal in cancer progression. nih.gov Others act as tyrosine kinase inhibitors (TKIs), and intriguingly, some novel quinoline derivatives developed from a TKI (bosutinib) have been found to enhance insulin (B600854) secretion by inducing calcium influx in pancreatic beta cells, a mechanism independent of kinase inhibition. nih.gov This discovery opens up new avenues for these compounds in metabolic diseases.

Future research will utilize advanced biochemical and cell-based assays, proteomics, and metabolomics to map the interactions of this compound derivatives within complex biological systems, revealing new therapeutic opportunities and refining our understanding of their pharmacological profiles.

Development of Sophisticated Computational Models for Predictive Research

Computational modeling has become an indispensable tool in drug discovery, and its application to this compound research is set to become even more sophisticated. researchgate.net Advanced computational models allow for the accurate prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby guiding the design and prioritization of compounds for synthesis and testing. researchgate.net

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are central to this effort. nih.gov These methods generate 3D contour maps that visualize how steric, electrostatic, and other fields of a molecule influence its biological activity. nih.govmdpi.com For instance, CoMFA and CoMSIA models have been successfully used to create predictive models for the anti-cancer activity of quinoline derivatives as topoisomerase-II inhibitors and to guide the design of new anti-gastric cancer agents. nih.govmdpi.comresearchgate.net The statistical robustness of these models is often high, with strong predictive power for test sets of compounds. mdpi.commdpi.com

Molecular docking is another critical computational technique used to predict the binding mode and affinity of a ligand to its protein target. nih.govresearchgate.net It is routinely used to screen virtual libraries of quinoline derivatives against specific targets, such as HIV reverse transcriptase or cancer-related proteins, to identify the most promising candidates. researchgate.netnih.gov Docking studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding, providing a rational basis for structural modifications to improve potency. nih.gov

Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions over time. mdpi.com MD simulations can assess the stability of a predicted binding pose and provide deeper insights into the conformational changes that occur upon ligand binding. researchgate.netmdpi.com The combination of these computational techniques provides a powerful framework for in-silico research, reducing the reliance on costly and time-consuming experimental screening and enabling a more rational, hypothesis-driven approach to the development of novel this compound-based therapeutics. mdpi.com

Data Tables

Table 1: Comparison of Predictive Computational Models for Quinoline Derivatives This table summarizes the performance of various QSAR models used in the predictive design of quinoline compounds.

Model Type Target/Activity Key Statistical Metrics Application in Design Reference
CoMFA Topoisomerase-II Inhibition q² = 0.592, r² = 0.966 Design of new anticancer agents nih.gov
CoMSIA Topoisomerase-II Inhibition q² = 0.533, r² = 0.985 Design of new anticancer agents nih.gov
3D-QSAR/CoMFA Anti-gastric cancer R²_Train = 0.931, Q²_cv = 0.625, R²_Test = 0.875 Design of novel quinoline-based ligands with enhanced activity mdpi.com
2D-QSAR Anti-malarial (P. falciparum) r²_test = 0.845 Prediction of antimalarial activity mdpi.com

| ML-based QSAR | P-glycoprotein Inhibition | N/A | Prediction of inhibitory activity to combat multidrug resistance | nih.gov |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; R²_Train: Correlation coefficient for the training set; Q²_cv: Cross-validated correlation coefficient; R²_Test: Correlation coefficient for the test set.

Table 2: Advanced Synthetic Approaches for Quinoline Derivatives This table highlights modern synthetic methods for quinoline-based compounds, focusing on their key features and advantages.

Synthetic Method Key Features Advantages Example Application Reference
Catalyst-Free Synthesis Reaction of N-hetaryl ureas with alcohols Environmentally friendly, good to high yields (48-94%) Synthesis of N-quinolin-2-yl carbamates rsc.org
Continuous Flow Synthesis Photochemical isomerization and cyclocondensation High throughput (>1 g/hr), scalable, intensified process Generation of various substituted quinolines researchgate.net
One-Pot Friedel-Crafts/Fragmentation Gold-catalyzed cyclization followed by oxidative fragmentation Operational simplicity, mild conditions, wide substrate scope Synthesis of (2-(quinolin-2-yl)phenyl)carbamates semanticscholar.org

| Microwave-Assisted Friedländer Synthesis | Use of a reusable solid acid catalyst (Nafion NR50) | Environmentally friendly, efficient | Synthesis of quinolines from 2-aminoaryl ketones | mdpi.com |

Q & A

Q. How can researchers ensure the reproducibility of this compound studies across laboratories?

  • Methodological Answer :
  • Detailed Protocols : Publish step-by-step synthesis and assay procedures with equipment model numbers.
  • Reference Standards : Cross-validate compounds using certified reference materials (e.g., NIST-traceable standards).
  • Collaborative Trials : Conduct inter-laboratory studies to identify and mitigate variability sources .

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